AZ PFKFB3 67, commonly referred to as AZ67, is a selective inhibitor of the enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase 3 (PFKFB3). This compound has garnered attention due to its role in regulating glycolysis and influencing various biological processes, particularly in the context of angiogenesis and neuroprotection. The focus on PFKFB3 arises from its significant involvement in the metabolic pathways that are often dysregulated in cancer and other diseases. Research indicates that AZ67 can modulate these pathways, offering potential therapeutic avenues for conditions such as ischemic injury and cancer.
The synthesis of AZ PFKFB3 67 involves several steps typical for small molecule drug development. While specific synthetic routes may vary, the general approach includes:
The synthesis process often requires careful control of reaction conditions to achieve the desired stereochemistry and functional groups that enhance selectivity for PFKFB3 over other isoforms .
AZ PFKFB3 67 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the target enzyme. The precise structure can be represented in chemical notation, detailing the arrangement of atoms and bonds.
The molecular formula for AZ67 is CHNO, with a molecular weight of approximately 278.26 g/mol. The compound features distinct regions that contribute to its binding affinity and specificity for PFKFB3 .
AZ PFKFB3 67 primarily acts by inhibiting the enzymatic activity of PFKFB3, which plays a crucial role in glycolysis regulation. The inhibition leads to decreased levels of fructose-2,6-bisphosphate, a potent activator of phosphofructokinase-1, thus reducing glycolytic flux.
In vitro assays have demonstrated that AZ67 exhibits an inhibitory concentration (IC50) in the low nanomolar range (approximately 0.018 µM), indicating its potency as an inhibitor . This inhibition affects cellular metabolism significantly, leading to various downstream effects on cell proliferation and survival.
AZ PFKFB3 67 exerts its effects primarily through competitive inhibition of PFKFB3. By binding to the enzyme, it prevents the conversion of fructose-6-phosphate to fructose-2,6-bisphosphate, thereby disrupting normal glycolytic activity.
AZ PFKFB3 67 is typically presented as a solid compound with specific melting points and solubility characteristics that are essential for its application in biological assays.
Key chemical properties include:
AZ PFKFB3 67 has several scientific applications:
Phosphofructokinase-2/fructose-2,6-bisphosphatase 3 (PFKFB3) is a pivotal bifunctional enzyme that regulates glycolytic flux by controlling cellular levels of fructose-2,6-bisphosphate (F2,6BP). As the most potent allosteric activator of 6-phosphofructo-1-kinase (PFK-1), F2,6BP overrides ATP-mediated inhibition of PFK-1, enabling glycolysis to proceed even under energy-replete conditions [2] [6]. The kinase activity of PFKFB3 (converting fructose-6-phosphate to F2,6BP) dominates its phosphatase activity by a remarkable 740:1 ratio, establishing PFKFB3 as the primary driver of F2,6BP synthesis in proliferative tissues [3] [9]. This metabolic function positions PFKFB3 as a master regulator of the Warburg effect—the metabolic reprogramming in cancer cells that favors glycolysis over oxidative phosphorylation despite adequate oxygen availability [6] [10].
Among the four PFKFB isoenzymes (PFKFB1-4), PFKFB3 exhibits unique structural and functional characteristics that make it an exceptional therapeutic target. Its gene (PFKFB3, chromosome 10p15.1) encodes at least six splice variants (UBI2K1-6), with the "inducible" isoform (iPFK2) showing heightened responsiveness to hypoxic and inflammatory stimuli [4] [7]. Structurally, PFKFB3 contains an N-terminal kinase domain and a C-terminal phosphatase domain. A critical distinction is the absence of a specific serine residue present in other isoforms, which when phosphorylated, reduces kinase activity. This structural feature enables PFKFB3 to sustain high kinase output [9] [10]. Additionally, PFKFB3's nuclear localization signal allows it to influence cell cycle progression independently of its metabolic functions by activating cyclin-dependent kinases (Cdks) and promoting p27 degradation [6].
PFKFB3 overexpression is mechanistically linked to multiple pathologies:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7